molecular formula C10H17NO2 B13520519 Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13520519
M. Wt: 183.25 g/mol
InChI Key: UIFFSCXLBNDAFP-UHFFFAOYSA-N
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Description

Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula C10H17NO2. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-aminobicyclo[221]heptane-2-carboxylate typically involves the reaction of bicyclo[22The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific bicyclic framework and the presence of both amino and ester functional groups.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3

InChI Key

UIFFSCXLBNDAFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1N

Origin of Product

United States

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